3,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridine-2-carboxamide
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Overview
Description
3,6-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyridine ring, a benzodioxin moiety, and multiple chlorine substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Amide Formation: The final step involves the coupling of the chlorinated pyridine derivative with the benzodioxin moiety through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridine-2-carboxamide may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridine-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and the benzodioxin moiety could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridine-2-carboxamide: Lacks the benzodioxin moiety, potentially less complex in its interactions.
N-Methylpyridine-2-carboxamide: Lacks both chlorine substituents and the benzodioxin moiety, likely to have different reactivity and biological activity.
2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine: Contains the benzodioxin moiety but lacks the pyridine ring and chlorine substituents.
Uniqueness
The uniqueness of 3,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridine-2-carboxamide lies in its combined structural features, which confer distinct chemical properties and potential biological activities. The presence of both the benzodioxin moiety and chlorine substituents makes it a versatile compound for various applications.
Properties
IUPAC Name |
3,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-20(16(21)15-11(17)3-5-14(18)19-15)9-10-2-4-12-13(8-10)23-7-6-22-12/h2-5,8H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHUMUKIPNBCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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